molecular formula C5H8O4 B1309141 1,4-dioxane-2-carboxylic Acid CAS No. 89364-41-0

1,4-dioxane-2-carboxylic Acid

Cat. No. B1309141
CAS RN: 89364-41-0
M. Wt: 132.11 g/mol
InChI Key: VGBAYGFELCUXBS-UHFFFAOYSA-N
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Description

1,4-Dioxane-2-carboxylic acid is a chemical compound with the molecular formula C5H8O4 . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

The synthesis of 1,4-dioxane-2-carboxylic acid derivatives has been studied in the context of HIV-1 integrase strand transfer inhibitors . Another study discusses the synthesis of 2,3-disubstituted 1,4-dioxanes using cesium carbonate as a base under Williamson ether synthesis . A new benzoxazine derivative containing both azobenzene and carboxylic acid units was synthesized through the reaction of 4- (4-hydroxphenylazo)benzoic acid with paraformaldehyde and aniline in 1,4-dioxane .


Molecular Structure Analysis

The molecular weight of 1,4-dioxane-2-carboxylic acid is 132.12 . The InChI code is 1S/C5H8O4/c6-5 (7)4-3-8-1-2-9-4/h4H,1-3H2, (H,6,7) and the InChI key is VGBAYGFELCUXBS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,4-Dioxane-2-carboxylic acid is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Pharmaceutical Research

Carboxylic acid derivatives like 1,4-dioxane-2-carboxylic Acid are often explored for their potential in pharmaceuticals. For instance, derivatives have been studied for their hypolipidemic and anti-hyperglycemic activities , which could be beneficial in treating conditions like diabetes and high cholesterol .

Environmental Remediation

In environmental science, compounds such as 1,4-dioxane-2-carboxylic Acid may be used in the heterogeneous Fenton oxidation process . This process involves the removal of organic pollutants through a combination of adsorption and catalytic oxidative degradation .

Antimicrobial Agents

Derivatives of carboxylic acids are also investigated for their antimicrobial properties. Research into novel compounds aims to develop substances with significant antimicrobial activity , which could lead to new treatments for bacterial infections .

Nanotechnology

Carboxylic acids play a role in nanotechnology, particularly in the surface modification of materials like carbon nanotubes. These modifications can lead to advancements in the production of polymer nanomaterials with various applications .

Life Sciences

Naturally occurring carboxylic acids are integral to biological processes such as the Krebs cycle. Synthetic carboxylic acids like 1,4-dioxane-2-carboxylic Acid could have applications in studying and replicating these life cycles or in fermentation and geological processes .

Safety and Hazards

1,4-Dioxane-2-carboxylic acid is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

properties

IUPAC Name

1,4-dioxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBAYGFELCUXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50411768, DTXSID00901487
Record name 1,4-dioxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89364-41-0
Record name 1,4-dioxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50411768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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